molecular formula C25H19NO B14445673 (2-phenylphenyl) N-phenylbenzenecarboximidate CAS No. 75859-70-0

(2-phenylphenyl) N-phenylbenzenecarboximidate

Cat. No.: B14445673
CAS No.: 75859-70-0
M. Wt: 349.4 g/mol
InChI Key: SXWVARKPVCMFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenylphenyl) N-phenylbenzenecarboximidate is an organic compound with a complex structure that includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylphenyl) N-phenylbenzenecarboximidate typically involves the reaction of benzenecarboximidic acid with N-phenyl-2-phenylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidate bond. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2-phenylphenyl) N-phenylbenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: DMAP, DCC

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted imidates

Mechanism of Action

The mechanism of action of (2-phenylphenyl) N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .

Properties

CAS No.

75859-70-0

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

(2-phenylphenyl) N-phenylbenzenecarboximidate

InChI

InChI=1S/C25H19NO/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)27-25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H

InChI Key

SXWVARKPVCMFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.